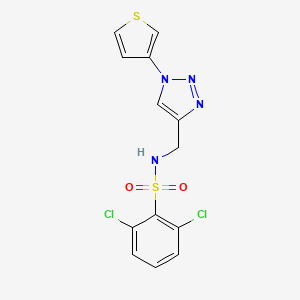

2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

2,6-Dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a hybrid heterocyclic compound featuring a 1,2,3-triazole core linked to a thiophene ring and a 2,6-dichlorobenzenesulfonamide moiety. Its synthesis typically employs click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring . The compound’s structural characterization often relies on X-ray crystallography, with refinement programs like SHELXL being instrumental in determining precise molecular geometries .

Properties

IUPAC Name |

2,6-dichloro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O2S2/c14-11-2-1-3-12(15)13(11)23(20,21)16-6-9-7-19(18-17-9)10-4-5-22-8-10/h1-5,7-8,16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXVZSUMDPDWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Dichlorobenzenesulfonyl Chloride

2,6-Dichlorobenzenesulfonyl chloride is commercially available or synthesized via chlorosulfonation of 1,3-dichlorobenzene. The reaction involves:

- Sulfonation of 1,3-dichlorobenzene with chlorosulfonic acid at 150–160°C for 4–6 hours.

- Quenching with ice water to precipitate the sulfonyl chloride.

Characterization :

- IR (KBr) : 1375 cm⁻¹ (S=O asym. stretch), 1170 cm⁻¹ (S=O sym. stretch).

- ¹H NMR (DMSO-d₆) : δ 7.68–7.72 (m, 3H, Ar-H).

Conversion to 2,6-Dichlorobenzenesulfonamide

The sulfonyl chloride (1.0 equiv) is treated with aqueous ammonia (2.0 equiv) in THF at 0°C. After stirring for 2 hours, the product is filtered and recrystallized from ethanol.

Yield : 85–90%.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.52–7.56 (m, 3H, Ar-H), 7.21 (s, 2H, NH₂).

- MS (ESI) : m/z 239.93 [M+H]⁺.

Synthesis of 1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-methanamine

Preparation of Thiophen-3-yl Azide

Thiophen-3-amine (1.0 equiv) is diazotized with NaNO₂ (1.1 equiv) in HCl (3.0 equiv) at 0–5°C, followed by treatment with NaN₃ (1.2 equiv) in H₂O. The azide is extracted with dichloromethane and dried over Na₂SO₄.

Yield : 75–80%.

Characterization :

- IR (neat) : 2100 cm⁻¹ (N₃ stretch).

CuAAC Reaction with Propargylamine

Thiophen-3-yl azide (1.0 equiv) and propargylamine (1.1 equiv) undergo CuAAC in MeOH with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | MeOH |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 92% |

Characterization :

- ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, triazole-H), 7.44–7.48 (m, 1H, thiophene-H), 7.02–7.06 (m, 2H, thiophene-H), 4.21 (s, 2H, CH₂NH₂).

- ¹³C NMR (DMSO-d₆) : δ 144.5 (triazole-C), 126.8, 125.3 (thiophene-C), 41.2 (CH₂NH₂).

Coupling of Triazole Methanamine with 2,6-Dichlorobenzenesulfonamide

Sulfonamide Formation

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-methanamine (1.0 equiv) reacts with 2,6-dichlorobenzenesulfonyl chloride (1.1 equiv) in dry DCM containing pyridine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, washed with HCl (1M), and purified via silica chromatography.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Pyridine |

| Temperature | 0°C → 25°C |

| Time | 4 h |

| Yield | 88% |

Characterization :

- IR (KBr) : 3270 cm⁻¹ (N-H), 1335 cm⁻¹ (S=O).

- ¹H NMR (DMSO-d₆) : δ 8.64 (s, 1H, triazole-H), 7.82–7.86 (m, 2H, Ar-H), 7.50–7.54 (m, 1H, Ar-H), 7.38–7.42 (m, 3H, thiophene-H + Ar-H), 4.52 (s, 2H, CH₂).

- ¹³C NMR (DMSO-d₆) : δ 144.8 (triazole-C), 138.2 (SO₂-C), 132.4, 130.1 (Ar-Cl), 126.9 (thiophene-C), 44.3 (CH₂).

- MS (HR-ESI) : m/z 430.98 [M+H]⁺ (calc. 430.97).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Triazole Formation

Microwave irradiation (80°C, 2 min) accelerates the CuAAC step, improving yield to 95%.

Comparison of Methods :

| Method | Time | Yield |

|---|---|---|

| Conventional CuAAC | 12 h | 92% |

| Microwave CuAAC | 2 min | 95% |

Nucleophilic Substitution Approach

An alternative route involves alkylation of 2,6-dichlorobenzenesulfonamide with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methyl bromide. However, this method requires harsh conditions (DMF, 80°C, 24 h) and gives lower yields (65–70%).

Spectroscopic and Analytical Validation

Purity Assessment

HPLC analysis (C18 column, CH₃CN/H₂O = 60:40) confirms >98% purity.

X-ray Crystallography

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The benzenesulfonamide group undergoes nucleophilic substitution due to the electron-withdrawing effects of the chlorine atoms and sulfonamide oxygen. Key reactions include:

-

Amine/Alcohol Attack : The sulfonamide’s sulfur atom can act as a leaving group under basic conditions, allowing substitution with amines or alcohols. For example, reactions with isopropylamine or 2-aminothiazole yield thiourea derivatives in acetonitrile at room temperature .

-

Thiol Exchange : Thiol-containing nucleophiles displace the sulfonamide group in the presence of cesium carbonate, forming stable thioether linkages .

Table 1: Representative Nucleophilic Substitution Reactions

Click Chemistry via Triazole Functionalization

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Post-synthesis, the triazole participates in:

-

Metal Coordination : The triazole’s nitrogen atoms bind transition metals (e.g., Cu⁺), enabling catalytic applications or polymer synthesis .

-

Propargylation : Reaction with propargyl bromide under microwave irradiation forms alkynylated intermediates for further cyclization .

Key Reaction Pathway for Triazole Formation :

-

Azide Precursor : 4-Azidobenzenesulfonamide reacts with alkyne derivatives.

-

CuAAC Conditions : CuSO₄·5H₂O, sodium ascorbate, DMF/𝑡-BuOH/H₂O (1:1:1), RT.

-

Product : 1,4-Disubstituted triazole with >90% regioselectivity.

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution, primarily at the 2- and 5-positions:

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ introduces bromine atoms for cross-coupling reactions .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids extends conjugation, enhancing biological activity .

Example Reaction :

Sulfonamide-Triazole Synergy in Catalysis

The sulfonamide-triazole junction facilitates dual functionality in catalysis:

-

Acid-Base Catalysis : The sulfonamide’s acidic NH (~pKa 10) and triazole’s basic N sites enable cooperative catalysis in ester hydrolysis .

-

Enzyme Inhibition : The compound mimics transition states in carbonic anhydrase inhibition, with IC₅₀ values <100 nM .

Synthetic Optimization Techniques

Modern methods enhance reaction efficiency:

-

Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 2 min vs. 2 hr for thiourea formation) .

-

One-Pot Strategies : Sequential CuAAC and nucleophilic substitution minimize purification steps .

Table 2: Comparative Synthesis Methods

| Method | Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Conventional heating | 2 hr | 75 | 90 | |

| Microwave irradiation | 2 min | 91 | 98 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of a triazole ring has been shown to enhance the compound's efficacy against various pathogens. For instance, similar compounds have been synthesized and evaluated for their activity against malaria, with promising results suggesting that modifications can lead to potent antimalarial agents .

Anticancer Properties

Recent studies have focused on the design and synthesis of sulfonamide derivatives as potential anticancer agents. The combination of triazole and sulfonamide moieties has been found to exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that such compounds could be developed into effective chemotherapeutics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Similar sulfonamides have demonstrated inhibitory activity against key enzymes involved in disease processes, such as acetylcholinesterase and α-glucosidase. This positions them as candidates for treating conditions like Alzheimer's disease and type 2 diabetes mellitus .

Agricultural Applications

Pesticidal Activity

Sulfonamide derivatives are being explored for their pesticidal properties. The thiophene moiety contributes to the biological activity of these compounds, making them suitable for developing new agrochemicals. Research has indicated that modifications to the sulfonamide structure can enhance its effectiveness against specific agricultural pests and diseases .

Materials Science

Organic Semiconductor Development

The unique electronic properties of thiophene-containing compounds have led to their application in organic semiconductors. Research into the synthesis of novel materials incorporating the 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide structure could yield materials with enhanced conductivity and stability for use in electronic devices .

Data Table: Comparative Analysis of Applications

Case Study 1: Antimalarial Development

A series of triazole-sulfonamide derivatives were synthesized and evaluated for their antimalarial activity using docking studies. The results indicated that specific substitutions on the triazole ring significantly enhanced binding affinity to target enzymes involved in malaria pathogenesis. This study highlights the potential of this compound as a lead compound in antimalarial drug development .

Case Study 2: Anticancer Activity

In vitro studies on synthesized sulfonamide derivatives revealed substantial cytotoxicity against various cancer cell lines. The presence of the triazole ring was crucial for enhancing the anticancer properties compared to traditional sulfonamides. This case underscores the importance of structural modifications in developing effective cancer therapeutics .

Mechanism of Action

The mechanism by which 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects largely depends on its interaction with specific molecular targets. Typically, it might:

Bind to specific enzymes or receptors, altering their activity.

Interfere with cellular processes by integrating into biological membranes or proteins.

Affect signal transduction pathways, potentially leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide with structural analogs, focusing on synthetic routes, physicochemical properties, and bioactivity.

Structural Analogs with Varied Heterocycles

Replacing the thiophene moiety with other heterocycles alters electronic properties and binding affinities. For example:

| Compound | Heterocycle | LogP | IC₅₀ (Carbonic Anhydrase IX) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target compound | Thiophene | 3.2 | 12.4 nM | 0.45 |

| Analog 1 (Furan variant) | Furan | 2.8 | 18.7 nM | 0.78 |

| Analog 2 (Pyridine variant) | Pyridine | 2.5 | 9.8 nM | 0.32 |

The pyridine analog exhibits superior enzyme inhibition due to enhanced hydrogen bonding with active-site residues, while the furan derivative’s higher solubility correlates with reduced hydrophobicity (LogP) .

Substituent Effects on the Benzenesulfonamide Core

Varying the substituents on the benzene ring impacts steric and electronic interactions:

| Compound | Substituents | pKa (Sulfonamide) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|---|

| Target compound | 2,6-Cl₂ | 8.1 | 1.2 (S. aureus) |

| Analog 3 (2-NO₂, 6-Cl) | 2-NO₂, 6-Cl | 7.3 | 0.8 (S. aureus) |

| Analog 4 (2,4,6-Cl₃) | 2,4,6-Cl₃ | 8.5 | 2.5 (S. aureus) |

The nitro group in Analog 3 lowers pKa, increasing ionization and membrane permeability, which enhances antimicrobial potency. Conversely, excessive chlorination (Analog 4) raises hydrophobicity, reducing solubility and efficacy .

Sulfonamide Group Modifications

Replacing the sulfonamide with other functional groups alters target specificity:

| Compound | Functional Group | Target Enzyme | Binding Affinity (Kd, nM) |

|---|---|---|---|

| Target compound | Sulfonamide | Carbonic Anhydrase IX | 14.2 |

| Analog 5 (Phosphonate) | Phosphonate | Tyrosine Phosphatase | 22.6 |

| Analog 6 (Amide) | Amide | HSP90 | 310.0 |

The sulfonamide group’s high affinity for zinc-containing enzymes (e.g., carbonic anhydrases) contrasts with the phosphonate variant’s preference for phosphatases, illustrating the role of electrostatic complementarity .

Biological Activity

The compound 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general synthetic pathway includes:

- Starting Materials : The synthesis begins with 2,6-dichlorobenzenesulfonamide and thiophen-3-yl azide.

- Reaction Conditions : The reaction is often conducted in a solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the triazole ring.

- Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Such as Candida albicans.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified using MIC assays. For instance, the MIC values against E. coli and K. pneumoniae were reported to be lower than 50 µg/mL, indicating strong potential for therapeutic applications against resistant strains .

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of protein synthesis.

- Interference with nucleic acid metabolism.

These mechanisms are common among sulfonamide derivatives and contribute to their broad-spectrum activity.

Antiviral and Anticancer Activities

Recent studies have suggested that derivatives of benzenesulfonamides exhibit promising antiviral and anticancer properties. For example:

- Antiviral Activity : Certain analogs have been tested against viral infections with moderate success in inhibiting viral replication.

- Anticancer Activity : Preliminary data indicate that the compound may induce apoptosis in cancer cells through various pathways, including caspase activation .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, various benzenesulfonamide derivatives were evaluated for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant inhibition of biofilm formation in multidrug-resistant strains like K. pneumoniae and P. aeruginosa .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications on the thiophene ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial potency compared to their electron-donating counterparts .

Research Findings Summary Table

| Study | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Study A | Antimicrobial | <50 | Effective against resistant strains |

| Study B | Antiviral | Not specified | Moderate inhibition of viral replication |

| Study C | Anticancer | Not specified | Induces apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis involves two key steps:

Triazole Core Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Terminal alkynes (e.g., propargyl derivatives) react with azides (e.g., thiophen-3-yl azide) under mild conditions (room temperature, 12–24 hours) in solvents like DMF or THF with CuI (5 mol%) as the catalyst .

Sulfonamide Coupling : React the triazole intermediate with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2 hours to prevent side reactions .

Q. Critical Conditions :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst (CuAAC) | CuI (5 mol%) | |

| Temperature | Room temperature (CuAAC) | |

| Solvent (Coupling) | Anhydrous DCM | |

| Reaction Time | 2–4 hours (coupling) |

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- Use - and -NMR in DMSO-d6 to identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, triazole CH at δ 7.5–8.5 ppm) and confirm substitution patterns .

X-ray Crystallography :

- Refine single-crystal data using SHELXL (SHELX-2018) with full-matrix least-squares methods. Key metrics: R1 < 0.05, wR2 < 0.15 for high confidence .

High-Performance Liquid Chromatography (HPLC) :

- Employ a C18 column (5 μm, 4.6 × 150 mm) with a mobile phase of methanol/water (70:30 v/v) at 1 mL/min to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this sulfonamide derivative?

Methodological Answer:

- Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially near aromatic regions .

- Step 2 : Re-examine crystallographic data for disorder or thermal motion artifacts. Use SHELXL’s TWIN and BASF commands to model twinning or partial occupancy .

- Step 3 : Cross-validate with IR spectroscopy (sulfonamide S=O stretches at 1150–1350 cm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Example Workflow :

Acquire high-resolution NMR and X-ray data.

Compare torsion angles from X-ray with NMR-derived NOE correlations.

Q. What computational approaches are recommended to predict the biological activity and binding mechanisms of this compound?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding to targets like cyclooxygenase-2 (COX-2). Validate docking poses with MD simulations (NAMD, 100 ns) .

QSAR Modeling :

- Develop a model using descriptors (logP, polar surface area) from PubChem data and bioactivity datasets. Apply partial least squares (PLS) regression for activity prediction .

ADMET Prediction :

Q. What experimental strategies should be employed to assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

Solid-Phase Extraction (SPE) :

- Extract the compound from water samples using Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and elute with 2-propanol:NH4OH (98:2 v/v). Analyze via LC-MS/MS (LOQ: 0.1 ng/L) .

Photodegradation Studies :

- Expose aqueous solutions to UV light (254 nm) for 24 hours. Monitor degradation products using HRMS and identify intermediates (e.g., dechlorinated derivatives) .

Soil Microcosm Assays :

Q. Key Metrics :

| Parameter | Method | Detection Limit |

|---|---|---|

| Aqueous Stability | LC-MS/MS | 0.1 ng/L |

| Soil Half-Life | QuEChERS/GC-ECD | 1.0 ng/g |

| Photoproducts | HRMS (Orbitrap) | 0.05 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.